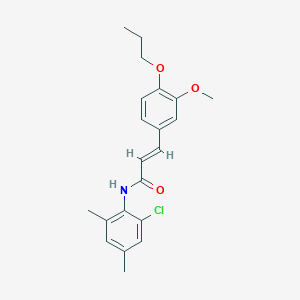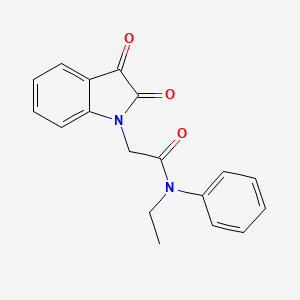![molecular formula C17H14N2O4 B4628296 methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)
methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, carbonation of lithium salts, and reductions. Taylor et al. (1996) detailed a synthesis process involving carbonation and coupling reactions to yield compounds with specific activities, highlighting the complexity and precision required in synthesizing such molecules (Taylor et al., 1996).
Molecular Structure Analysis
Studies involving X-ray diffraction have been crucial in determining the molecular structures of similar compounds. These studies reveal detailed geometric configurations, bond lengths, and angles, critical for understanding the compound's three-dimensional shape and reactivity (Şahin et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups and molecular structure. Research by Gabriele et al. (2006) on tandem oxidative aminocarbonylation-cyclization reactions showcases how specific conditions and catalysts can steer the formation of diverse heterocyclic structures (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline form, are essential for handling and application in various fields. Studies on related compounds focus on crystallography to understand these aspects better, providing insights into the stability and solubility of these molecules (Portilla et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are vital for potential applications in synthesis and industry. The work by Casimir et al. (2002) on N-phthaloylation showcases the methodological advancements in functionalizing amino acids and derivatives, relevant to understanding the chemical behavior of similar compounds (Casimir et al., 2002).
Applications De Recherche Scientifique
Cyclization and Base Interaction
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate exhibits unique cyclization behavior in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Hydrogen-Bonded Supramolecular Structures
Research on substituted 4-pyrazolylbenzoates reveals how molecules are linked by hydrogen bonds into complex structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms chains of edge-fused and alternating rings through N-H...O hydrogen bonds. These structures demonstrate the potential for designing materials with specific properties based on hydrogen bonding (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Photopolymerization Applications
A novel application in photopolymerization demonstrates the potential of compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4 as photoiniferters. Such compounds can decompose under UV irradiation to generate radicals, suggesting applications in creating polymers through light-mediated reactions (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Synthesis of Radioactive and Fluorescent Compounds
The synthesis of radioactive and fluorescent derivatives, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, is crucial for biomedical applications, including drug discovery and molecular imaging. These compounds serve as tools for understanding biological processes at the molecular level (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Potential in Polymer Science
Compounds such as nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) and their copolymers exhibit significant potential in polymer science, especially for reversible optical storage applications. The cooperative motion of polar side groups in amorphous polymers, as demonstrated by these materials, opens up new avenues for the design of responsive materials and memory devices (Meng, Natansohn, Barrett, & Rochon, 1996).
Propriétés
IUPAC Name |
methyl 4-[(2,3-dioxoindol-1-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-17(22)11-6-8-12(9-7-11)18-10-19-14-5-3-2-4-13(14)15(20)16(19)21/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKZJSZLCHLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4628267.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4628281.png)
![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)
![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)